4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide
Description
4-Amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a synthetic small molecule featuring an isothiazole core substituted with a p-tolyl group at position 3, a carboxamide moiety at position 5, and a morpholinoethylamine side chain. The morpholino group enhances solubility and bioavailability, while the p-tolyl substituent contributes to lipophilicity and target binding.
Properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-2-4-13(5-3-12)15-14(18)16(24-20-15)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11,18H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREXJHDBKKCJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves multiple steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the isothiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholinoethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinoethyl group, where nucleophiles can replace the morpholino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives of the amino and morpholinoethyl groups.
Reduction: Reduced amine derivatives of the carboxamide group.
Substitution: Substituted derivatives where the morpholino group is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several heterocyclic carboxamides. Key comparisons include:
*Molecular weights estimated from analogous structures in .
Key Differences
Core Heterocycle: The isothiazole core in the target compound distinguishes it from isoxazole (e.g., ) and thiazole (e.g., ) derivatives.
Substituent Effects: The morpholinoethyl side chain enhances solubility and membrane permeability compared to thiophen-2-yl ethylamine in or diethylaminophenyl in .
Synthetic Routes: Synthesis of the target compound likely involves coupling 3-(p-tolyl)-4-aminoisothiazole-5-carboxylic acid with 2-morpholinoethylamine, analogous to methods in . This contrasts with the Oxone®-mediated cyclization used for isoxazoles in .
Research Findings and Data
Pharmacological Insights
- Morpholino derivatives (e.g., ) demonstrate enhanced blood-brain barrier penetration and oral bioavailability compared to non-morpholino analogs.
- Isoxazole carboxamides (e.g., ) show moderate antimalarial activity (IC₅₀: 1–10 μM), while thiazole derivatives () exhibit kinase inhibition (pIC₅₀: 6–7).
Structure-Activity Relationship (SAR)
- Morpholino Group: Critical for solubility; replacement with thiophen-2-yl () reduces polarity and may limit CNS penetration.
- p-Tolyl vs. Methylthiophene : The bulkier p-tolyl group may improve target selectivity but reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
